molecular formula C19H25N3OS B2715269 N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-propylpentanamide CAS No. 893975-78-5

N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-propylpentanamide

Numéro de catalogue B2715269
Numéro CAS: 893975-78-5
Poids moléculaire: 343.49
Clé InChI: HZHSNXNLBRIIBF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

“N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-propylpentanamide” is a complex organic compound. It contains an imidazo[2,1-b]thiazole core, which is a heterocyclic compound . This core is known to be present in many biologically active compounds .


Synthesis Analysis

The synthesis of compounds with an imidazo[2,1-b]thiazole core can be achieved through various methods. One such method involves the reaction of (2Z)-1,3-diaryl-4-bromobut-2-en-1-one derivatives with 2-aminothiazoles . The outcome of this reaction depends on the structure of the starting bromo ketone . Another approach involves the [2+3] cycloaddition mechanism, resulting in the formation of diastereomeric spiro[imidazo[2,1-b][1,3]thiazole-6,3’-pyrrolidin]-5(6H)-ones .

Applications De Recherche Scientifique

Anti-inflammatory Applications

A study by Lantos et al. (1984) highlighted the anti-inflammatory activity of 5,6-diaryl-2,3-dihydroimidazo[2,1-b]thiazoles, revealing significant potencies in adjuvant arthritic rat assays and the ability to stimulate cell-mediated immunity. This suggests a potential application in developing treatments for inflammatory diseases based on structural interactions within a drug-receptor complex Lantos et al., 1984.

Antitumor Effects

El‐All et al. (2015) synthesized a series of anticancer compounds, including thiazolo[3,2‐a]pyrimidine derivatives bearing a benzimidazole moiety, showing marked antitumor activity against various human cancer cell lines and inhibitory activities against Aurora A kinase and KSP. These findings underscore the potential of such compounds in cancer therapy El‐All et al., 2015.

Antimicrobial Properties

A series of alkoxyphthalimide derivatives of 3-(4-substituted phenyl)-6,6-diphenyl-3,3a-dihydro-2H-imidazo[2,1-b]pyrazolo[3,4-d][1,3]thiazol-7(6H)-one were designed, synthesized, and evaluated for their antimicrobial activities. These compounds showed potential as chemotherapeutic agents, indicating their application in combating microbial infections Dangi et al., 2011.

Broad-Spectrum Anthelmintic Activity

Brewer et al. (1987) described isothiourea derivatives of 6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b]thiazole with enhanced activity against nematodes, cestodes, and trematodes compared to tetramisole. This expanded activity spectrum suggests their utility in developing more effective anthelmintic therapies Brewer et al., 1987.

Orientations Futures

Compounds with an imidazo[2,1-b]thiazole core are of significant interest in medicinal chemistry due to their wide range of biological activities . Future research may focus on the synthesis of new derivatives and the exploration of their potential biological effects .

Propriétés

IUPAC Name

N-[3-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-2-propylpentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3OS/c1-3-6-14(7-4-2)18(23)20-16-9-5-8-15(12-16)17-13-22-10-11-24-19(22)21-17/h5,8-9,12-14H,3-4,6-7,10-11H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZHSNXNLBRIIBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCC)C(=O)NC1=CC=CC(=C1)C2=CN3CCSC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101323365
Record name N-[3-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-2-propylpentanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101323365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49677454
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-[3-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-2-propylpentanamide

CAS RN

893975-78-5
Record name N-[3-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-2-propylpentanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101323365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.